Methyl 4-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate
CAS No.: 1351594-76-7
Cat. No.: VC5717301
Molecular Formula: C19H21N3O7
Molecular Weight: 403.391
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1351594-76-7 |
---|---|
Molecular Formula | C19H21N3O7 |
Molecular Weight | 403.391 |
IUPAC Name | methyl 4-[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methyl]benzoate;oxalic acid |
Standard InChI | InChI=1S/C17H19N3O3.C2H2O4/c1-22-17(21)13-4-2-11(3-5-13)8-20-9-14(10-20)16-18-15(19-23-16)12-6-7-12;3-1(4)2(5)6/h2-5,12,14H,6-10H2,1H3;(H,3,4)(H,5,6) |
Standard InChI Key | BGZVEVSXGHFNKA-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O |
Introduction
Synthesis and Development
Synthetic Routes
The synthesis likely follows modular strategies documented in cyclopropyl-oxadiazole patents. A representative pathway involves:
-
Oxadiazole Formation: Cyclopropylamidoxime undergoes cyclization with a carboxylic acid derivative (e.g., methyl chlorooxoacetate) under microwave irradiation to yield 3-cyclopropyl-1,2,4-oxadiazole .
-
Azetidine Functionalization: The oxadiazole is coupled to azetidine via nucleophilic substitution or palladium-catalyzed cross-coupling, introducing the heterocyclic core .
-
Benzoate Ester Conjugation: The azetidine-oxadiazole intermediate is alkylated with methyl 4-(bromomethyl)benzoate to attach the aromatic moiety .
-
Salt Formation: Treatment with oxalic acid in ethanol yields the final oxalate salt, optimizing crystallinity for characterization .
Analytical Characterization
Key characterization data for analogous compounds include:
-
¹H NMR: Peaks at δ 1.10–1.25 (cyclopropyl CH₂), δ 3.70–4.20 (azetidine CH₂N), and δ 7.80–8.10 (aromatic protons) .
-
HPLC Purity: >95% under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Pharmacological Profile
Mechanism of Action
The compound’s structural motifs suggest multiple biological targets:
-
Antimicrobial Activity: 1,2,4-Oxadiazoles disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). For example, compound 19a (MIC = 3.9 μM against Bacillus subtilis) shares the oxadiazole-azetidine scaffold .
-
Anti-Inflammatory Effects: Oxadiazoles inhibit cyclooxygenase (COX) isoforms. Analog 10 showed COX-2 inhibition (IC₅₀ = 0.007 μM), attributed to hydrogen bonding with active-site residues .
-
Neuroprotective Potential: Ferulic acid-oxadiazole hybrids (e.g., 26a) inhibit acetylcholinesterase (IC₅₀ = 0.068 μM), suggesting utility in Alzheimer’s disease .
Preclinical Data
While direct studies are unavailable, structurally related compounds exhibit:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume